molecular formula C14H18F3NO B14542443 Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- CAS No. 62243-71-4

Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14542443
CAS No.: 62243-71-4
M. Wt: 273.29 g/mol
InChI Key: GGWKBZCSKXNQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- is a complex organic compound that features a morpholine ring substituted with an isopropyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent, such as sulfuric acid, to form morpholine.

    Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the isopropyl and trifluoromethylphenyl groups. This can be done using reagents such as isopropyl bromide and 4-(trifluoromethyl)phenyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, used as a solvent and corrosion inhibitor.

    4-(Trifluoromethyl)phenylmorpholine: A similar compound with a trifluoromethyl group on the phenyl ring.

    Isopropylmorpholine: A compound with an isopropyl group on the morpholine ring.

Uniqueness

Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the isopropyl and trifluoromethylphenyl groups. This combination of substituents can impart distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.

Properties

CAS No.

62243-71-4

Molecular Formula

C14H18F3NO

Molecular Weight

273.29 g/mol

IUPAC Name

4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]morpholine

InChI

InChI=1S/C14H18F3NO/c1-10(2)18-7-8-19-13(9-18)11-3-5-12(6-4-11)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3

InChI Key

GGWKBZCSKXNQCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.